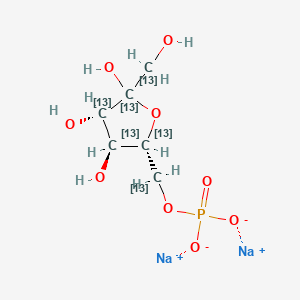
D-Fructose 6-Phosphate-13C6 Disodium Salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
D-Fructose 6-Phosphate-13C6 Disodium Salt: is a stable isotope-labeled form of D-fructose 6-phosphate. This compound is a key intermediate in glycolysis and gluconeogenesis, making it essential in metabolic research. The incorporation of the carbon-13 label allows researchers to track the metabolic fate of the compound with high resolution using techniques such as nuclear magnetic resonance (NMR) spectroscopy or mass spectrometry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of D-Fructose 6-Phosphate-13C6 Disodium Salt typically involves the phosphorylation of D-fructose using a phosphorylating agent in the presence of a base. The reaction is carried out under controlled conditions to ensure the incorporation of the carbon-13 isotope. The product is then purified using techniques such as crystallization or chromatography to obtain the desired compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The final product is subjected to rigorous quality control measures to meet the standards required for research applications .
Análisis De Reacciones Químicas
Types of Reactions: D-Fructose 6-Phosphate-13C6 Disodium Salt undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form D-fructose 1,6-bisphosphate.
Reduction: It can be reduced to form D-fructose.
Substitution: It can undergo substitution reactions to form different phosphorylated derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Phosphorylating agents like phosphoric acid are used under basic conditions.
Major Products:
Oxidation: D-fructose 1,6-bisphosphate.
Reduction: D-fructose.
Substitution: Various phosphorylated derivatives.
Aplicaciones Científicas De Investigación
D-Fructose 6-Phosphate-13C6 Disodium Salt is widely used in metabolic research, particularly in studies involving the tracking of glucose metabolism and the pentose phosphate pathway. It is valuable in studying enzyme-catalyzed reactions where D-fructose 6-phosphate is a substrate or product, enabling detailed investigation of enzyme kinetics and mechanisms. Additionally, it is utilized in research focusing on the role of fructose 6-phosphate in cellular signaling and regulation, as well as in the exploration of metabolic disorders related to carbohydrate metabolism .
Mecanismo De Acción
The mechanism of action of D-Fructose 6-Phosphate-13C6 Disodium Salt involves its role as an intermediate in glycolysis and gluconeogenesis. It is converted to
Propiedades
Fórmula molecular |
C6H11Na2O9P |
|---|---|
Peso molecular |
310.06 g/mol |
Nombre IUPAC |
disodium;[(2R,3S,4S)-3,4,5-trihydroxy-5-(hydroxy(113C)methyl)(2,3,4,5-13C4)oxolan-2-yl](113C)methyl phosphate |
InChI |
InChI=1S/C6H13O9P.2Na/c7-2-6(10)5(9)4(8)3(15-6)1-14-16(11,12)13;;/h3-5,7-10H,1-2H2,(H2,11,12,13);;/q;2*+1/p-2/t3-,4-,5+,6?;;/m1../s1/i1+1,2+1,3+1,4+1,5+1,6+1;; |
Clave InChI |
HYDCSGSCSYCSAK-XIWSNFFCSA-L |
SMILES isomérico |
[13CH2]([13C@@H]1[13C@H]([13C@@H]([13C](O1)([13CH2]O)O)O)O)OP(=O)([O-])[O-].[Na+].[Na+] |
SMILES canónico |
C(C1C(C(C(O1)(CO)O)O)O)OP(=O)([O-])[O-].[Na+].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


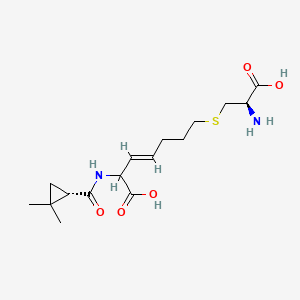
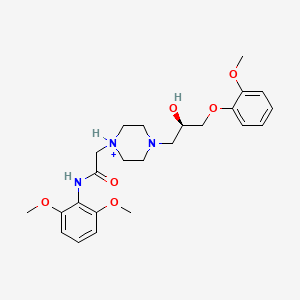
![(1R,2R,4R,5R,7S,10R,11S,14S,15S,16S,18S)-15-[3-[tert-butyl(dimethyl)silyl]oxyprop-1-ynyl]-10,14-dimethylhexacyclo[9.8.0.02,4.05,10.014,19.016,18]nonadecane-5,7,15-triol](/img/structure/B13861544.png)
![6-(Methylamino)-2-oxa-spiro[3.3]heptane Hydrochloride](/img/structure/B13861550.png)

![5,12-dimethyl-2,9-dioxa-4,11-diazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaene](/img/structure/B13861561.png)
![[(2R,3S,4S,5S,6R)-6-[[(3Z,5Z,8S,9Z,11S,12R,13Z,15Z,18S)-11-ethyl-8-hydroxy-18-[(1R)-1-hydroxyethyl]-9,13,15-trimethyl-2-oxo-12-[(2R,3R,4R,5R)-3,4,5-trihydroxy-6,6-dimethyloxan-2-yl]oxy-1-oxacyclooctadeca-3,5,9,13,15-pentaen-3-yl]methoxy]-4-hydroxy-5-methoxy-2-methyloxan-3-yl] 3,5-dichloro-2-ethyl-4,6-dihydroxybenzoate](/img/structure/B13861562.png)
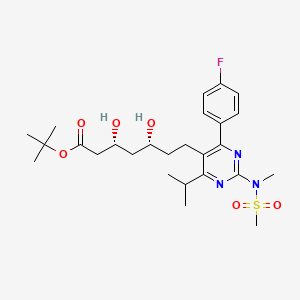
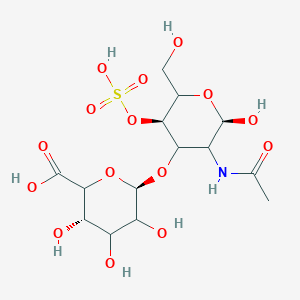
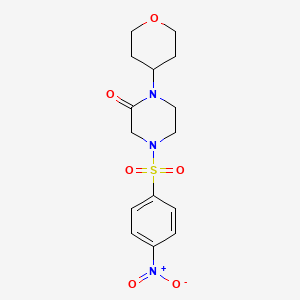
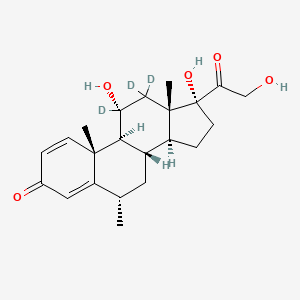
![6,6',7,7'-Tetrakis(2-methoxyethoxy)-4H-[3,4'-biquinazolin]-4-one](/img/structure/B13861593.png)
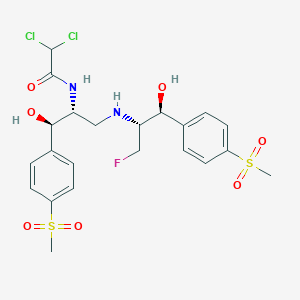
![2-[(4-carboxyanilino)methyl]-1-methylbenzimidazole-5-carboxylic acid](/img/structure/B13861605.png)
